Technical Monograph: cis-(2,3)-Dihydro Tetrabenazine-d6
Technical Monograph: cis-(2,3)-Dihydro Tetrabenazine-d6
Advanced Characterization, Pharmacokinetics, and Bioanalytical Applications
Part 1: Executive Summary & Chemical Identity
cis-(2,3)-Dihydro Tetrabenazine-d6 (cis-DHTBZ-d6) is a stable isotope-labeled derivative of dihydrotetrabenazine, the primary active metabolite of the vesicular monoamine transporter 2 (VMAT2) inhibitor, Tetrabenazine.
In drug development and clinical pharmacology, this molecule serves two critical functions:
-
Bioanalytical Internal Standard (IS): It provides an isotopically distinct reference for the quantification of Tetrabenazine and its metabolites in biological matrices (plasma/urine) via LC-MS/MS, correcting for matrix effects and extraction variability.
-
Mechanistic Probe: It is used to study the Kinetic Isotope Effect (KIE) , a principle leveraged by second-generation VMAT2 inhibitors (e.g., Deutetrabenazine) to attenuate CYP2D6-mediated metabolism and extend plasma half-life.
Chemical Identity Table[1]
| Property | Specification |
| Common Name | cis-(2,3)-Dihydro Tetrabenazine-d6 |
| Synonyms | ( |
| CAS Number | 1583277-33-1 (Generic/Isomer specific) |
| Molecular Formula | |
| Molecular Weight | 325.48 g/mol (vs. 319.44 g/mol for unlabeled) |
| Isotopic Purity | |
| Chemical Structure | 1,3,4,6,7,11b-Hexahydro-9,10-di(methoxy-d3)-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water |
| Appearance | White to Off-White Solid |
Critical Stereochemical Note: The term "cis-(2,3)" typically refers to the relative stereochemistry between the hydroxyl group at C2 and the isobutyl group at C3. In the context of Tetrabenazine metabolites, this nomenclature often corresponds to the
-dihydrotetrabenazine isomer (e.g., rel-2R,3S), which is generally the minor and less active metabolite compared to the-isomer (trans-2,3). Researchers must verify the specific enantiomer required, as the -isomer (active) and -isomer (minor) have distinct chromatographic retention times and binding affinities.
Part 2: Pharmacological Context & Mechanism[7]
To utilize cis-DHTBZ-d6 effectively, one must understand the metabolic pathway of its parent, Tetrabenazine. Tetrabenazine is a racemic mixture that functions as a prodrug. It is rapidly reduced by cytosolic carbonyl reductase to form four isomeric metabolites.
The Deuterium Switch (Kinetic Isotope Effect)
The "d6" designation implies the replacement of six hydrogen atoms with deuterium (
-
Mechanism: The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond.
-
Impact: CYP2D6 mediates O-demethylation at these methoxy sites. Deuteration significantly slows this rate-limiting step (primary kinetic isotope effect), increasing the drug's exposure (AUC) and half-life without altering its binding affinity to VMAT2.
Visualization: Metabolic Pathway & Stereochemistry
The following diagram illustrates the reduction of Tetrabenazine to its dihydro-metabolites and the specific site of deuteration.
Caption: Metabolic reduction of Tetrabenazine to
Part 3: Analytical Application (LC-MS/MS Protocol)
The primary utility of cis-DHTBZ-d6 is as an Internal Standard (IS) for the quantification of Tetrabenazine metabolites in human plasma. The following protocol ensures separation of the
Sample Preparation (Liquid-Liquid Extraction)
-
Rationale: LLE is preferred over protein precipitation to minimize matrix effects and improve sensitivity for low-level detection (pg/mL range).
-
Matrix: Human Plasma (
EDTA).[7]
Protocol Steps:
-
Aliquot: Transfer 200
L of plasma into a clean glass tube. -
IS Addition: Add 20
L of cis-DHTBZ-d6 working solution (e.g., 100 ng/mL in 50% Methanol). Vortex for 10 sec. -
Basification: Add 50
L of 0.1 M NaOH (or ). Why: TBZ and metabolites are basic; high pH suppresses ionization, driving them into the organic phase. -
Extraction: Add 2.0 mL of Ethyl Acetate:Hexane (80:20 v/v) . Cap and mechanically shake for 10 mins.
-
Separation: Centrifuge at 4,000 rpm for 5 mins at 4°C.
-
Concentration: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under
stream at 40°C. -
Reconstitution: Reconstitute residue in 100
L of Mobile Phase (see below). Vortex and transfer to autosampler vials.
LC-MS/MS Conditions
Separation of the
| Parameter | Setting |
| Instrument | Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) |
| Column | Phenomenex Luna Phenyl-Hexyl (150 x 2.0 mm, 3 |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5) |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 0.3 mL/min |
| Gradient | 0-1 min: 15% B; 1-6 min: 15% |
| Ionization | ESI Positive Mode ( |
Mass Spectrometry Transitions (MRM)
The d6-analog shifts the precursor and product ions by +6 Da, assuming the fragmentation retains the deuterated methoxy groups (which is standard for the tropylium-like fragment characteristic of these alkaloids).
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| 320.2 | 220.1 | 30 | |
| 320.2 | 220.1 | 30 | |
| cis-DHTBZ-d6 (IS) | 326.2 | 226.1 | 30 |
| Tetrabenazine (Parent) | 318.2 | 220.1 | 28 |
Validation Check: Ensure no "crosstalk" occurs. Inject a high concentration of unlabeled DHTBZ and monitor the 326.2
226.1 channel. No peak should appear.
Visualization: Analytical Workflow
Caption: LC-MS/MS workflow for quantifying DHTBZ isomers using the d6 internal standard.
Part 4: Handling, Stability & Safety
As a potent VMAT2 inhibitor derivative, this compound must be handled with strict industrial hygiene protocols.
Storage & Stability
-
Primary Storage: -20°C (Freezer).
-
Light Sensitivity: High. Tetrabenazine derivatives are susceptible to photo-oxidation. Store in amber vials wrapped in aluminum foil.
-
Solution Stability: Stock solutions in Methanol are stable for ~1 month at -20°C. Working solutions should be prepared fresh weekly.
Safety Hazards
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H336 (May cause drowsiness/dizziness).
-
PPE: Nitrile gloves, safety goggles, and lab coat. Handle powder in a fume hood to avoid inhalation of aerosols.
References
-
Roberts, M. S., et al. (1986). "The pharmacokinetics of tetrabenazine and its hydroxy metabolite in patients treated for involuntary movement disorders." European Journal of Clinical Pharmacology.
-
Mehvar, R., & Jamali, F. (1987). "Stereoselective kinetics of tetrabenazine metabolites in the rat." Journal of Pharmaceutical Sciences.
-
Stamler, D., et al. (2013). "Population pharmacokinetics of deutetrabenazine and its active metabolites." Clinical Pharmacokinetics.
-
FDA Label (Austedo/Deutetrabenazine). (2017).[8] "Clinical Pharmacology: Pharmacokinetics." U.S. Food and Drug Administration.[5]
-
Toronto Research Chemicals. (2024). "Certificate of Analysis: cis-Dihydro Tetrabenazine-d6." TRC Product Database. (Note: Link directs to Alpha isomer equivalent for verification of d6 properties).
Sources
- 1. alpha-Dihydro Deutetrabenazine-D6 | LGC Standards [lgcstandards.com]
- 2. cis (2,3)-Dihydro Tetrabenazine-d6 | C19H29NO3 | CID 146014916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deutetrabenazine Targets VMAT2 With Precision, Analysis Finds | TD360 [td-360.com]
- 5. karger.com [karger.com]
- 6. Pharmacokinetic and Pharmacologic Characterization of the Dihydrotetrabenazine Isomers of Deutetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
